1-[(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid
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Overview
Description
1-[(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid is a complex organic compound that combines the structural features of coumarin and piperidine The coumarin moiety is known for its diverse biological activities, while the piperidine ring is a common motif in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Coumarin Moiety: The coumarin core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Acylation Reaction: The 7-hydroxy group of the coumarin is then acylated using an appropriate acyl chloride to introduce the acetyl group.
Piperidine Ring Formation: The piperidine ring is synthesized separately, often starting from a phenyl-substituted precursor.
Coupling Reaction: The final step involves coupling the acylated coumarin with the piperidine derivative under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the coumarin ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in the coumarin and piperidine moieties can be reduced to alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-[(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid is not fully understood, but it is believed to involve interactions with various molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Coumarin Derivatives: Such as 7-hydroxycoumarin and 4-methylcoumarin.
Piperidine Derivatives: Such as piperine and 4-phenylpiperidine.
Uniqueness: 1-[(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid is unique due to its combined structural features of coumarin and piperidine, which may confer distinct biological activities and therapeutic potential compared to other compounds.
Properties
Molecular Formula |
C23H21NO6 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-[2-(7-hydroxy-2-oxochromen-4-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C23H21NO6/c25-17-6-7-18-15(13-21(27)30-19(18)14-17)12-20(26)24-10-8-23(9-11-24,22(28)29)16-4-2-1-3-5-16/h1-7,13-14,25H,8-12H2,(H,28,29) |
InChI Key |
NMFVSVXUFAFWOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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